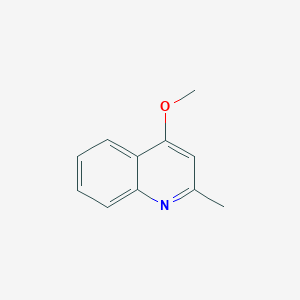

4-Methoxy-2-methylquinoline

Vue d'ensemble

Description

4-Methoxy-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The compound features a quinoline core structure with a methoxy group at the 4-position and a methyl group at the 2-position. This structural modification imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent, can be adapted to introduce the methoxy and methyl substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of laboratory synthesis methods. Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the cyclization reactions, resulting in higher yields and purities .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid (nitration), bromine or chlorine (halogenation).

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Nitroquinolines, halogenated quinolines.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

4-Methoxy-2-methylquinoline serves as a crucial building block in the synthesis of more complex quinoline derivatives. These derivatives are essential in various chemical reactions, including:

- Oxidation : Producing quinoline N-oxides.

- Reduction : Leading to tetrahydroquinoline derivatives.

- Substitution Reactions : Facilitating the formation of nitroquinolines and halogenated quinolines.

Biological Research

Enzyme Inhibition and Receptor Binding

In biological contexts, this compound is utilized to study enzyme inhibition and receptor interactions. Its ability to interact with biological macromolecules allows researchers to explore its effects on various enzymes and receptors, potentially leading to new therapeutic targets.

Medicinal Applications

Antimalarial and Anticancer Properties

The compound has been investigated for its medicinal properties, particularly as an antimalarial agent. Research has shown that quinoline derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. For instance:

- Endochin-like Quinones (ELQs) : These compounds, derived from this compound, have been optimized for enhanced efficacy against multidrug-resistant strains of malaria. ELQs demonstrated low nanomolar IC50 values against these strains .

- Anticancer Activity : The structural properties of this compound allow it to inhibit cancer cell growth through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Industrial Applications

Dyes and Pigments Production

The stable aromatic structure of this compound makes it valuable in the production of dyes and pigments. Its chemical stability and reactivity allow for diverse applications in the chemical industry, particularly in creating colorants for textiles and other materials.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| ELQ-233 | <10 | Effective against resistant P. falciparum |

| ELQ-271 | <5 | High efficacy in vivo |

| This compound | TBD | Potential lead compound |

Table 2: Synthesis Pathways

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | Quinoline N-oxides | Key intermediate in further reactions |

| Reduction | Tetrahydroquinolines | Useful for biological assays |

| Substitution | Nitroquinolines | Important for synthesizing pharmaceuticals |

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline ring.

Comparaison Avec Des Composés Similaires

2-Methylquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.

4-Methoxyquinoline: Lacks the methyl group, affecting its reactivity and interactions.

Uniqueness: 4-Methoxy-2-methylquinoline is unique due to the combined presence of both methoxy and methyl groups, which influence its electronic properties and reactivity. This dual substitution pattern enhances its potential for specific biological activities and chemical transformations compared to its unsubstituted or singly substituted counterparts .

Activité Biologique

4-Methoxy-2-methylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the methylation of 2-methylquinoline using methanol and a base such as sodium methoxide. The compound's structure can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Antiviral Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antiviral properties. For instance, a study demonstrated that methylated derivatives of quinoline could inhibit Hepatitis B Virus (HBV) replication in vitro. The synthesized compounds showed high inhibition rates at concentrations around 10 µM, suggesting potential for therapeutic applications against HBV .

Anticancer Properties

Quinoline derivatives, including this compound, have been evaluated for their anticancer activities. A study focused on the reactivation of latent HIV-1 gene expression in J-Lat A2 cells using various quinoline derivatives. Some derivatives demonstrated notable effects on inducing gene expression related to cancer pathways, indicating their potential as anticancer agents .

The biological activity of this compound is linked to its interaction with various enzymes and receptors. For example, it has shown binding affinity for phosphodiesterase (PDE) enzymes, particularly PDE10A. Compounds with high selectivity for PDE10A were found to possess IC50 values less than 5 nM, indicating strong inhibitory effects . This selectivity is essential for minimizing side effects and enhancing therapeutic efficacy.

Table 1: Biological Activity of this compound Derivatives

| Compound | Target Enzyme/Pathway | IC50 Value (nM) | Activity |

|---|---|---|---|

| This compound | PDE10A | <5 | Strong inhibition |

| Methylated derivative A | HBV | 10 | High inhibition |

| Methylated derivative B | HIV-1 | Varies | Moderate activity |

Case Study 1: Inhibition of Hepatitis B Virus

In vitro studies conducted on various methylated quinoline derivatives revealed that these compounds could significantly inhibit HBV replication. The mechanism involved the interaction with viral polymerases, leading to reduced viral load in treated cell cultures .

Case Study 2: Reactivation of Latent HIV

Another study investigated the potential of quinoline derivatives to reactivate latent HIV-1 in J-Lat A2 cells. The results indicated that specific structural modifications enhanced the reactivation capability, suggesting a pathway for developing novel HIV therapies .

Propriétés

IUPAC Name |

4-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMDZKZXIGHWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574163 | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31835-53-7 | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.